REACTION_CXSMILES
|
[H-].[Na+].NC1C(C2(OC)C=CC=[C:12]([C:16]([C:18]3C[C:20]([O:31]C)([C:24]4[C:25]([NH2:30])=[N:26][CH:27]=[CH:28][CH:29]=4)[CH:21]=[CH:22][CH:23]=3)=[O:17])C2)=CC=CN=1.[CH2:35](I)[CH2:36][CH2:37][CH3:38].O.O1CCC[CH2:42]1>>[CH2:35]([NH:30][C:25]1[C:24]([C:20](=[O:31])[C:21]2[CH:22]=[CH:23][CH:18]=[C:16]([O:17][CH3:42])[CH:12]=2)=[CH:29][CH:28]=[CH:27][N:26]=1)[CH2:36][CH2:37][CH3:38] |f:0.1|
|
Name
|
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
3-(2-aminopyridyl)-(3-methoxyphenyl)ketone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C1(CC(=CC=C1)C(=O)C=1CC(C=CC1)(C=1C(=NC=CC1)N)OC)OC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
C(CCC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50-60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
washed successively with a 5% aqueous sodium hydrogen carbonate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 5% aqueous sodium chloride solution, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=¼)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC=CC=C1C(C1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |